molecular formula C13H24N2O6 B1378422 4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate CAS No. 1187927-32-7

4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate

Cat. No.: B1378422
CAS No.: 1187927-32-7
M. Wt: 304.34 g/mol
InChI Key: UQSSUOMIHJTQRV-UHFFFAOYSA-N
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Description

“4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate” is a chemical compound with the molecular formula C13H24N2O6 . It has a molecular weight of 304.34 g/mol . The compound is composed of two covalently-bonded units: Tert-butyl 4-aminoazepane-1-carboxylate and Oxalic Acid .


Molecular Structure Analysis

The InChI code for the compound is InChI=1S/C11H22N2O2.C2H2O4/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13;3-1(4)2(5)6/h9H,4-8,12H2,1-3H3;(H,3,4)(H,5,6) . This code provides a detailed description of the molecule’s structure. The compound has one undefined atom stereocenter .


Physical and Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 3 . The topological polar surface area is 130 Ų . The compound has a heavy atom count of 21 . The exact mass and the monoisotopic mass of the compound are both 304.16343649 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Cyclic Amino Acid Esters: Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized through intramolecular lactonization. The compound was characterized and its monoclinic crystal structure was identified, demonstrating its significance in structural chemistry and potential in molecular design (Moriguchi et al., 2014).
  • Chiral Compound Synthesis: Chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a chiral cyclic amino acid ester. Its structure was confirmed by X-ray diffraction, underscoring its importance in the synthesis of chiral molecules and potential in asymmetric synthesis (Moriguchi et al., 2014).

Catalysis and Transformation

  • Iridium-Catalyzed Reductive Transformation: The compound played a role in the iridium-catalyzed hydrosilylation of ester and lactone functionalities. This process led to the formation of α-branched alkyl-alkyl ether derivatives, showing the compound's utility in catalysis and organic synthesis (Xie et al., 2019).

Activation and Reaction Mechanisms

  • Carboxylic Acid Activation: The compound was involved in the activation of carboxylic acids, leading to the efficient formation of benzotriazinonyl esters, which are intermediates in reactions forming amides or peptides (Basel & Hassner, 2002).
  • Enzymatic Kinetic Resolution: It was used in the kinetic resolution of primary amines, showing remarkable enantioselectivity in the reactions carried out with long chain esters and corresponding acids as acyl donors (Nechab et al., 2007).

Properties

IUPAC Name

tert-butyl 4-aminoazepane-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.C2H2O4/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13;3-1(4)2(5)6/h9H,4-8,12H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSSUOMIHJTQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate
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4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate
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4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate
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4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate
Reactant of Route 5
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4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate
Reactant of Route 6
4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate

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